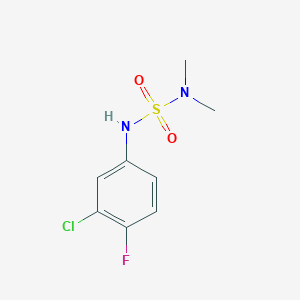![molecular formula C20H18O3 B5856046 3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5856046.png)
3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, also known as DBCO-coumarin, is a synthetic compound that has gained attention in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen involves the reaction of the vinyl group with azide-functionalized biomolecules via the CuAAC reaction. This reaction forms a stable triazole linkage between the biomolecule and the fluorescent probe, allowing for specific labeling and visualization.
Biochemical and Physiological Effects
3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen has no known biochemical or physiological effects on cells or tissues. It is non-toxic and has been shown to have minimal interference with cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen as a fluorescent probe is its high selectivity for azide-functionalized biomolecules. This allows for specific labeling and visualization of target biomolecules in live cells and tissues. Additionally, its fluorescence properties make it a useful tool for imaging and tracking biological processes.
One limitation of using 3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen is its relatively low quantum yield and photostability compared to other fluorescent probes. This can result in decreased signal intensity and shorter imaging times.
Zukünftige Richtungen
For the use of 3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen in scientific research include the development of more efficient synthesis methods and the improvement of its fluorescence properties. Additionally, its use in combination with other fluorescent probes and imaging techniques may provide new insights into biological processes. Finally, the application of 3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen in drug discovery and development may provide new opportunities for targeted therapies.
Synthesemethoden
3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen is synthesized through a multi-step process involving the reaction of 7-hydroxycoumarin with 4-vinylbenzyl chloride and subsequent reactions with 3,4-dimethylphenyl magnesium bromide and copper (I) iodide. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-onen has been widely used in scientific research as a fluorescent probe for bioconjugation. It has been shown to selectively react with azide-functionalized biomolecules, such as proteins, DNA, and RNA, through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction allows for the labeling and visualization of specific biomolecules in live cells and tissues.
Eigenschaften
IUPAC Name |
7-[(4-ethenylphenyl)methoxy]-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-4-15-5-7-16(8-6-15)12-22-17-9-10-18-13(2)14(3)20(21)23-19(18)11-17/h4-11H,1,12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHFXDNCECXTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5855970.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5855987.png)



![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856018.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5856024.png)


![4-[4-(1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5856057.png)
![4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5856065.png)
